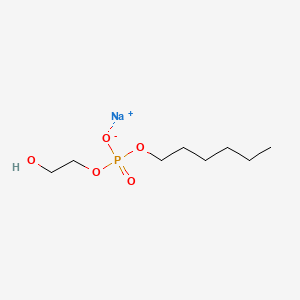
Sodium hexyl 2-hydroxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hexyl 2-hydroxyethyl phosphate is a heterocyclic organic compound with the molecular formula C8H18NaO5P and a molecular weight of 248.189 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium hexyl 2-hydroxyethyl phosphate typically involves the reaction of hexanol with 2-chloroethyl phosphate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The product is then purified using techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hexyl 2-hydroxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert it into phosphinic acids.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphates and phosphonates.
Reduction: Phosphinic acids.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Sodium hexyl 2-hydroxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a component in buffer solutions and enzyme assays.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used in the formulation of detergents, surfactants, and emulsifiers
Wirkmechanismus
The mechanism of action of sodium hexyl 2-hydroxyethyl phosphate involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its phosphate group can interact with biological molecules, influencing biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- Sodium hexyl phosphate
- Sodium 2-hydroxyethyl phosphate
- Hexyl 2-hydroxyethyl phosphate
Comparison: Sodium hexyl 2-hydroxyethyl phosphate is unique due to its combination of a hexyl group and a 2-hydroxyethyl phosphate group. This structure imparts specific solubility and reactivity characteristics that are not observed in its similar compounds. For instance, the presence of the hexyl group enhances its hydrophobicity, making it more suitable for applications in non-aqueous systems .
Eigenschaften
CAS-Nummer |
94159-63-4 |
|---|---|
Molekularformel |
C8H18NaO5P |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
sodium;hexyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C8H19O5P.Na/c1-2-3-4-5-7-12-14(10,11)13-8-6-9;/h9H,2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
SVQDQKHRKWSOKB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOP(=O)([O-])OCCO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


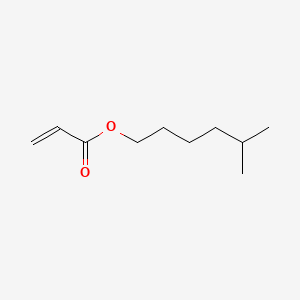

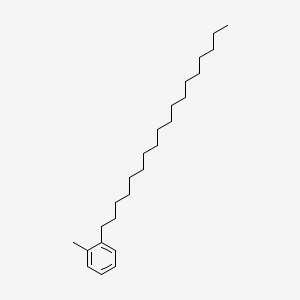
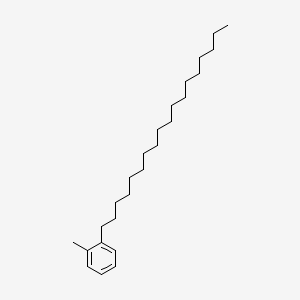
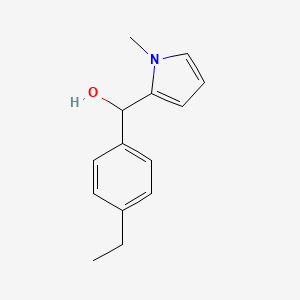
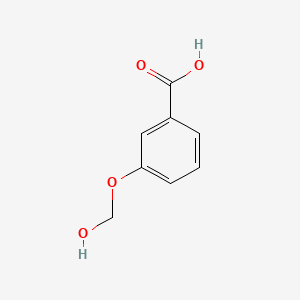

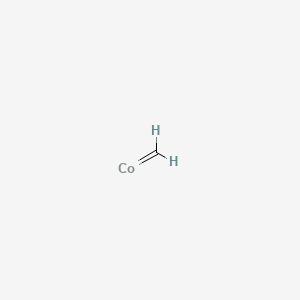
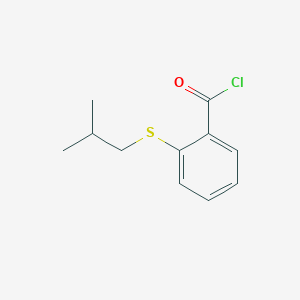

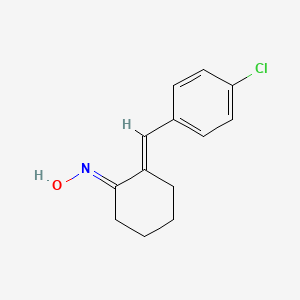
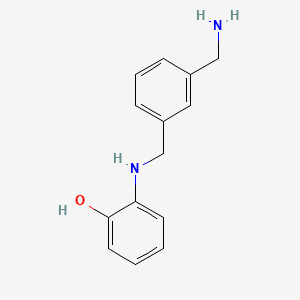

![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
